molecular formula C18H19BrN6O3 B2603040 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361173-36-6

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2603040
CAS RN: 361173-36-6
M. Wt: 447.293
InChI Key: MFCHXUWQEGJMJY-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19BrN6O3 and its molecular weight is 447.293. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromophenols and Purine Derivatives in Research

  • Chemical Diversity and Synthesis :

    • Bromophenols and purine derivatives have been isolated and synthesized for various research applications, including the study of natural products and the development of pharmaceutical compounds. For example, bromophenols coupled with nucleoside bases have been isolated from the red alga Rhodomela confervoides, showcasing the diversity of natural products and their potential for drug discovery (Ma et al., 2007).
  • Anticancer and Antimicrobial Activities :

    • Certain purine derivatives have been evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. The structural modifications of these compounds can significantly influence their biological activities, highlighting the importance of chemical synthesis in developing new therapeutic agents (Rida et al., 2007).
  • Neurological Disorders and Psychotropic Activity :

    • Novel purine derivatives have been explored for their potential psychotropic activity, including anxiolytic and antidepressant effects. The modification of purine structures to include arylpiperazine moieties, for example, has led to compounds with significant affinity for serotonin and dopamine receptors, indicating their potential use in treating neurological disorders (Jurczyk et al., 2004).
  • Methodological Advances in Synthesis :

    • Advances in synthetic methodologies, such as microwave-mediated synthesis, have facilitated the development of novel heterocyclic compounds containing purine structures. These methodological advances enable the rapid and efficient generation of diverse compound libraries for research and therapeutic development (Dabholkar & Mishra, 2006).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O3/c1-10(2)9-25-14-15(23(3)18(28)24(4)16(14)27)21-17(25)22-20-8-11-7-12(19)5-6-13(11)26/h5-8,26H,1,9H2,2-4H3,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCHXUWQEGJMJY-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

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